molecular formula C9H8Cl2N4 B261384 N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine

N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine

Cat. No. B261384
M. Wt: 243.09 g/mol
InChI Key: XFAUFAROIDBKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine, also known as DCBT, is a triazole derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCBT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.1 g/mol.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine as an antifungal agent is not fully understood. However, it is believed that N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine inhibits the activity of the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol in fungal cells. This results in the disruption of the fungal cell membrane and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine has been shown to have low toxicity and exhibits minimal side effects in laboratory experiments. In addition to its antifungal activity, N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine in laboratory experiments is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine exhibits potent antifungal activity at low concentrations, making it a cost-effective option for fungal research. However, one limitation of using N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine. One area of interest is the development of N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine-based antifungal therapies for the treatment of fungal infections in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, there is a need for further exploration of the biochemical and physiological effects of N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine can be synthesized through the reaction of 2,3-dichlorobenzyl chloride with 4H-1,2,4-triazol-4-amine in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine as a precipitate, which can be isolated through filtration and recrystallization.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in the field of medicine. One of the most promising applications is its use as an antifungal agent. Studies have shown that N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine exhibits potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus.

properties

Product Name

N-(2,3-dichlorobenzyl)-4H-1,2,4-triazol-4-amine

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C9H8Cl2N4/c10-8-3-1-2-7(9(8)11)4-14-15-5-12-13-6-15/h1-3,5-6,14H,4H2

InChI Key

XFAUFAROIDBKCG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNN2C=NN=C2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNN2C=NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.